2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Overview
Description
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a triazole ring. This compound is significant in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. The process includes the following steps:
Starting Material: 2-chloro-5-methylpyridine.
Triazole Formation: The chloromethylated pyridine is then reacted with sodium azide and a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2-chloro-5-methylpyridine using industrial reactors.
Catalytic Triazole Formation: The chloromethylated intermediate is subjected to triazole formation using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The pyridine and triazole rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyridine or triazole rings.
Reduction Products: Reduced forms of the pyridine or triazole rings.
Scientific Research Applications
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylpyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(chloromethyl)pyridine: An intermediate in the synthesis process.
1H-1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications .
Properties
IUPAC Name |
2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXSDSNYVQDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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